N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired product. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In the context of its use as an herbicide, it inhibits photosynthesis by blocking the electron flow in photosystem II . This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death.
Comparison with Similar Compounds
Similar Compounds
Propanil (3,4-dichloropropananilide): Another herbicide with a similar dichlorophenyl group, used for controlling weeds in rice fields.
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea): A widely used herbicide that also inhibits photosynthesis.
Uniqueness
N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-7-5-8(2)17(16-7)12(18)15-9-3-4-10(13)11(14)6-9/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPHHXDNNSODBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.